5-Oxo Pitavastatin

Beschreibung

BenchChem offers high-quality 5-Oxo Pitavastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo Pitavastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

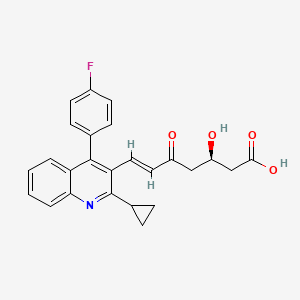

(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31)/b12-11+/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCOCVOFYBEZGB-TZZQJPOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)C[C@H](CC(=O)O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222306-15-2 |

Source

|

| Record name | (3R,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)-3-hydroxy-5-oxo-6-heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222306152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL)-3-HYDROXY-5-OXO-6-HEPTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSZ43HE9FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation Pathway of 5-Oxo Pitavastatin from Pitavastatin

This technical guide provides a comprehensive overview of the metabolic pathways of Pitavastatin, with a specific focus on the formation of its metabolite, 5-Oxo Pitavastatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, highlights areas of scientific ambiguity, and offers detailed experimental protocols to investigate these metabolic transformations.

Introduction: Pitavastatin and its Clinical Significance

Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] As a member of the statin class of drugs, it is widely prescribed for the management of primary hyperlipidemia and mixed dyslipidemia.[1] A key differentiator of Pitavastatin is its metabolic profile; it undergoes limited metabolism by the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions compared to other statins.[2] The primary metabolic route is glucuronidation, leading to the formation of an inactive lactone metabolite.[3][4] However, several oxidative metabolites, including 5-Oxo Pitavastatin, have been identified as impurities and potential minor metabolites. Understanding the formation pathways of these metabolites is crucial for a complete characterization of the drug's disposition and for ensuring the quality and safety of the active pharmaceutical ingredient.

Established Metabolic Pathways of Pitavastatin

The metabolism of Pitavastatin is characterized by two main pathways: a major glucuronidation route and a minor oxidative route.

Major Pathway: Glucuronidation and Lactonization

The predominant metabolic fate of Pitavastatin in humans is glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A3, and UGT2B7, in the liver.[1] The resulting Pitavastatin acyl-glucuronide is an unstable intermediate that readily undergoes intramolecular cyclization to form the inactive Pitavastatin lactone.[5] This lactone is the major circulating metabolite of Pitavastatin.

Minor Pathway: Cytochrome P450-Mediated Oxidation

A small fraction of Pitavastatin is metabolized through phase I oxidative reactions mediated by the cytochrome P450 system. The primary enzyme implicated in this minor pathway is CYP2C9.[3][6] This enzymatic activity leads to the formation of hydroxylated metabolites, such as 8-hydroxy Pitavastatin (also referred to as the M-13 form), which is not detected in clinically significant amounts.[3] Several authoritative sources explicitly state that Pitavastatin is minimally or not at all metabolized by CYP3A4, a common pathway for many other statins.[3]

The Enigmatic Formation of 5-Oxo Pitavastatin

5-Oxo Pitavastatin is a known impurity and a potential minor metabolite of Pitavastatin. Its structure is characterized by the oxidation of the secondary alcohol at the 5-position of the heptenoic acid side chain to a ketone. While its existence is confirmed through the availability of reference standards, the precise enzymatic pathway leading to its formation from Pitavastatin remains a subject of scientific investigation.

The Unresolved Role of Cytochrome P450 Enzymes

Initial hypotheses suggested the involvement of CYP3A4 in the formation of 5-Oxo Pitavastatin. However, substantial evidence from comprehensive pharmacological reviews indicates that Pitavastatin is not a significant substrate for CYP3A4.[3] This discrepancy highlights a critical knowledge gap. It is plausible that other CYP isoforms, or perhaps a non-CYP-mediated oxidation, are responsible for this transformation. The minimal involvement of CYP2C9 in Pitavastatin metabolism suggests it as a candidate for further investigation in the context of 5-Oxo Pitavastatin formation, although direct evidence is currently lacking.

Pharmacological Activity and Toxicological Profile

To date, the pharmacological activity and toxicological profile of 5-Oxo Pitavastatin have not been extensively studied and reported in publicly available literature. As a metabolite, determining its potential for HMG-CoA reductase inhibition or any off-target effects is essential for a complete safety assessment of Pitavastatin.

Experimental Protocols for Investigating 5-Oxo Pitavastatin Formation

To elucidate the formation pathway of 5-Oxo Pitavastatin, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for researchers to systematically investigate this metabolic route.

In Vitro Incubation with Human Liver Microsomes

This experiment aims to determine if 5-Oxo Pitavastatin is formed in a complex system containing a wide range of drug-metabolizing enzymes.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLMs), Pitavastatin (substrate), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-regenerating system.

-

Time-Course Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Incubation with Recombinant Human CYP Isoforms

This experiment is designed to identify the specific CYP enzyme(s) responsible for the formation of 5-Oxo Pitavastatin.

Protocol:

-

Individual CYP Incubations: Prepare separate incubation mixtures for a panel of recombinant human CYP isoforms (including CYP2C9, CYP3A4, and other relevant isoforms). Each mixture should contain a single CYP isoform, Pitavastatin, and the NADPH-regenerating system in a phosphate buffer.

-

Control Incubations: Prepare negative control incubations without the NADPH-regenerating system or without the CYP isoform to assess non-enzymatic degradation.

-

Reaction and Termination: Follow the incubation and termination procedures as described in the HLM protocol.

-

Analysis: Analyze the samples by LC-MS/MS to identify which CYP isoform(s) produce 5-Oxo Pitavastatin.

Validated UPLC-MS/MS Method for the Quantification of Pitavastatin and 5-Oxo Pitavastatin

A sensitive and specific analytical method is paramount for the accurate quantification of the parent drug and its metabolite.

Method Parameters:

-

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

-

Chromatographic Column: A reverse-phase C18 column suitable for the separation of small molecules.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for both analytes.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Pitavastatin and 5-Oxo Pitavastatin must be determined and optimized.

-

Internal Standard: A structurally similar compound not present in the matrix should be used to ensure accuracy and precision.

-

Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Data Presentation and Visualization

Quantitative Data Summary

| Analyte | Retention Time (min) | MRM Transition (m/z) | Limit of Quantification (LOQ) |

| Pitavastatin | To be determined | To be determined | To be determined |

| 5-Oxo Pitavastatin | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | N/A |

Visualizing the Metabolic Pathways

The following diagrams illustrate the known and proposed metabolic pathways of Pitavastatin.

Caption: Established and proposed metabolic pathways of Pitavastatin.

Caption: Experimental workflow for investigating 5-Oxo Pitavastatin formation.

Conclusion and Future Directions

While the primary metabolic pathway of Pitavastatin via glucuronidation is well-established, the formation of the 5-Oxo metabolite presents an area ripe for further scientific inquiry. The conflicting reports on the involvement of CYP3A4 underscore the need for definitive enzymatic studies. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of 5-Oxo Pitavastatin formation. Future research should also focus on characterizing the pharmacological and toxicological profile of this metabolite to ensure a comprehensive understanding of Pitavastatin's safety and efficacy.

References

-

U.S. National Library of Medicine. (n.d.). Pitavastatin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Catapano, A. L. (2010). Pitavastatin – pharmacological profile from early phase studies. Atherosclerosis Supplements, 11(3), 3–7. [Link]

- Pool, W. F., Woolf, T. F., & Chang, T. (1998). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. Drug Metabolism and Disposition, 26(12), 1175–1185.

-

Qi, X., Ding, L., Wen, A., Zhou, N., Du, X., & Shakya, S. (2013). Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 72, 8–15. [Link]

-

Saito, Y. (2009). Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals. Vascular Health and Risk Management, 5, 921–936. [Link]

- Fujino, H., Yamada, I., Shimada, S., Yoneda, M., & Kojima, J. (2003). Metabolic pathway of pitavastatin. involvement of CYP2C9 is minimal. it is rapidly glucuronized by uridine diphosphate-glucuronyl transferase (UGT) and then converted to a lactone form which is inactive. Xenobiotica, 33(1), 27-41.

-

PharmGKB. (n.d.). Pitavastatin Pathway, Pharmacokinetics. Retrieved from [Link]

-

Al-Rawi, S. (2020). Mini-Review on the Efficacy and Safety of Pitavastatin: “The Novel Seventh Statin Gaining Momentum”. Medical Principles and Practice, 29(6), 501–507. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Mini-Review on the Efficacy and Safety of Pitavastatin: “The Novel Seventh Statin Gaining Momentum” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pitavastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxo Pitavastatin: A Key Degradation Product of Pitavastatin

Abstract

This technical guide provides a comprehensive overview of 5-Oxo Pitavastatin, a significant degradation product of the HMG-CoA reductase inhibitor, Pitavastatin. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of Pitavastatin and its impurities. It delves into the formation, identification, and quantification of 5-Oxo Pitavastatin, offering a blend of theoretical understanding and practical, field-proven methodologies. The document underscores the importance of monitoring this impurity to ensure the quality, safety, and efficacy of Pitavastatin drug products.

Introduction: The Significance of Degradation Products in Pharmaceutical Quality

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that can influence its safety and efficacy.[1] During manufacturing, storage, and even administration, APIs can degrade, leading to the formation of impurities. These degradation products may be pharmacologically active, inactive, or even toxic. Therefore, a thorough understanding and control of the degradation pathways of an API are paramount for regulatory compliance and patient safety.

Pitavastatin, a potent synthetic statin, is widely prescribed for the management of hypercholesterolemia.[2] Like other statins, Pitavastatin can undergo degradation under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[3] One of the key degradation products that has been identified is 5-Oxo Pitavastatin. This guide will focus specifically on this impurity, providing a detailed exploration of its characteristics and the analytical strategies for its control.

The Genesis of 5-Oxo Pitavastatin: A Degradation Pathway

5-Oxo Pitavastatin, as its name suggests, is characterized by the presence of a ketone group at the 5-position of the heptenoic acid side chain of the Pitavastatin molecule. It is primarily formed as a result of oxidation.[4]

Chemical Structure

Pitavastatin: (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid

5-Oxo Pitavastatin: (3R,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid[5][6]

Formation under Stress Conditions

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing conditions. For Pitavastatin, significant degradation is observed under oxidative conditions, leading to the formation of 5-Oxo Pitavastatin.[4]

The workflow for a typical forced degradation study is depicted below:

Caption: A generalized workflow for forced degradation studies of Pitavastatin.

Analytical Methodologies for the Detection and Quantification of 5-Oxo Pitavastatin

The development of a robust, stability-indicating analytical method is crucial for the accurate detection and quantification of degradation products like 5-Oxo Pitavastatin. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.

Stability-Indicating HPLC Method: A Detailed Protocol

A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients. The following is a detailed protocol for a stability-indicating RP-HPLC method for Pitavastatin and its degradation products, synthesized from published literature.[7][8][9][10]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Pitavastatin and the separation of its degradation products, including 5-Oxo Pitavastatin.

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Conditions | Rationale for Selection |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation of the relatively non-polar Pitavastatin and its impurities. |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH 3.0-4.0) in a gradient or isocratic mode. | The organic modifier (acetonitrile) controls the elution strength, while the acidic buffer ensures the ionization state of the analytes, leading to sharp and symmetrical peaks. |

| Flow Rate | 1.0 - 1.5 mL/min | This flow rate provides a balance between analysis time and chromatographic efficiency. |

| Detection Wavelength | 245 nm | Pitavastatin has a significant absorbance at this wavelength, allowing for sensitive detection. |

| Column Temperature | Ambient or controlled at 25-30 °C | Maintaining a consistent column temperature ensures reproducible retention times. |

| Injection Volume | 10 - 20 µL | The injection volume should be optimized to achieve adequate sensitivity without overloading the column. |

Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main drug peak from the degradation product peaks in the chromatograms of stressed samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

UPLC Method for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, due to the use of smaller particle size columns (sub-2 µm). A validated UPLC method can provide a more efficient separation of Pitavastatin from its closely eluting impurities, including 5-Oxo Pitavastatin.[3][11][12][13]

Key Advantages of UPLC:

-

Faster Analysis Times: The use of higher flow rates and shorter columns significantly reduces the run time.

-

Improved Resolution: The smaller particle size leads to sharper peaks and better separation of complex mixtures.

-

Increased Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, improving the detection limits.

Synthesis and Characterization of the 5-Oxo Pitavastatin Reference Standard

Accurate quantification of 5-Oxo Pitavastatin requires a well-characterized reference standard. This standard is essential for method validation and for the routine quality control of Pitavastatin drug products.

The synthesis of the 5-Oxo Pitavastatin reference standard is a specialized process that is typically carried out by companies specializing in the synthesis of pharmaceutical impurities. The characterization of the standard involves a battery of analytical techniques to confirm its identity and purity, including:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.

-

Purity determination by HPLC or UPLC.

Toxicological Significance of 5-Oxo Pitavastatin

The toxicological evaluation of any impurity is a critical aspect of drug safety assessment. Regulatory guidelines, such as those from the ICH, provide thresholds for the reporting, identification, and qualification of impurities. While specific toxicological data for 5-Oxo Pitavastatin is not extensively published in the public domain, the general principle is that any impurity present above a certain level must be evaluated for its potential to cause adverse effects.

The qualification of an impurity involves gathering and evaluating data to establish a biologically safe limit. This may involve:

-

Literature review: To determine if the impurity has been previously studied.

-

In silico (computational) toxicology: To predict the potential for toxicity based on the chemical structure.

-

In vitro and in vivo toxicological studies: To assess the biological activity and potential for adverse effects.

For Pitavastatin, toxicological assessments have been conducted on the drug substance and its impurities to ensure their safety at the levels they are present in the final drug product.[14][15]

Conclusion: A Holistic Approach to Impurity Control

The effective control of degradation products like 5-Oxo Pitavastatin is a testament to a comprehensive understanding of the drug substance's chemistry and a commitment to robust analytical science. This technical guide has provided a detailed overview of the formation, identification, and quantification of this key impurity. By implementing well-validated, stability-indicating analytical methods and ensuring the availability of high-quality reference standards, pharmaceutical manufacturers can ensure the consistent quality and safety of Pitavastatin drug products. The continuous monitoring and control of impurities are not merely a regulatory requirement but a fundamental aspect of ensuring patient well-being.

References

-

A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms. (n.d.). Semantic Scholar. Retrieved from [Link]

- HPLC method development for estimation of pitavastatin in liquid dosage form. (2020). Letters in Applied NanoBioScience, 9(2), 1000-1006.

- Sujatha, K., et al. (2014). A New Validated Stability–Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms. International Journal of Pharmacy and Analytical Research, 3(1), 67-74.

- Development and validation of stability indicating rp-hplc method for estimation of pitavastatin calcium in bulk and tablet dosage form. (2019). Indian Drugs, 56(8), 51-59.

- Patel, A. H., et al. (2011). Stability-indicating liquid chromatographic method for analysis of pitavastatin calcium in tablet dosage forms.

-

Pitavastatin EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

- Gomas, A. R., et al. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. American Journal of Analytical Chemistry, 1(2), 83-90.

- Australian public assessment report for Pitavastatin. (2013).

-

NDA 209875Orig1s000. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

-

Oxidative Degradation Products Of Pitavastatin Calcium. (n.d.). Quick Company. Retrieved from [Link]

- Gomas, A. R., et al. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. Scientific Research Publishing.

-

Pitavastatin 5-Oxo Impurity Calcium Salt. (n.d.). SynZeal. Retrieved from [Link]

- Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects. (2024). Qeios.

-

Pitavastatin Impurities. (n.d.). SynZeal. Retrieved from [Link]

- Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. (2010). Semantic Scholar.

-

NDA 208379Orig1s000. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

- Estimation of pitavastatin and ezetimibe using UPLC by a combined approach of analytical quality by design with green analytical technique. (2021).

- Gomas, A. R., et al. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method.

- Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography. (2006).

- Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography. (2008).

- Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. (2011). Der Pharma Chemica, 3(6), 338-346.

-

Pitavastatin (5S)-Oxo Impurity. (n.d.). Molsyns. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]

- 4. Oxidative Degradation Products Of Pitavastatin Calcium [quickcompany.in]

- 5. 5-Oxo Pitavastatin | CAS 222306-15-2 | LGC Standards [lgcstandards.com]

- 6. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ijpar.com [ijpar.com]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Oxo Pitavastatin

<

Abstract

5-Oxo Pitavastatin is a critical impurity and metabolite of Pitavastatin, a potent HMG-CoA reductase inhibitor. Its presence and concentration are crucial quality attributes in the pharmaceutical manufacturing of Pitavastatin, necessitating robust methods for its synthesis as a reference standard and its subsequent characterization. This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 5-Oxo Pitavastatin, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 5-Oxo Pitavastatin in Drug Development

Pitavastatin is a highly effective medication for lowering cholesterol and triglycerides, thereby reducing the risk of cardiovascular disease.[1] During its synthesis, storage, or metabolic processing in the body, various related substances, including impurities and metabolites, can form. 5-Oxo Pitavastatin, also known as Pitavastatin Ketone Impurity, is a prominent degradation product that arises from the oxidation of the secondary alcohol group in the dihydroxy heptenoic acid side chain of Pitavastatin.[2][3]

The presence of this impurity, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product. Therefore, regulatory agencies mandate strict control over its levels. To achieve this, a pure reference standard of 5-Oxo Pitavastatin is indispensable for:

-

Analytical Method Development and Validation: To accurately identify and quantify the impurity in Pitavastatin drug substance and drug product.[4][5]

-

Stability Testing: To assess the degradation pathways of Pitavastatin under various stress conditions, such as heat, humidity, and oxidation.[3][]

-

Quality Control: For routine testing of raw materials, in-process samples, and finished products to ensure they meet pharmacopeial standards.[4]

This guide will first detail a practical synthetic route to obtain high-purity 5-Oxo Pitavastatin. Subsequently, it will present a suite of analytical techniques for its comprehensive characterization, ensuring its identity, purity, and structural integrity.

Synthesis of 5-Oxo Pitavastatin

The synthesis of 5-Oxo Pitavastatin is most effectively and commonly achieved through the controlled oxidation of Pitavastatin. This approach mimics the natural degradation pathway and allows for a targeted conversion.

Synthetic Strategy: The Rationale Behind Controlled Oxidation

The core of the synthesis lies in the selective oxidation of the C5-hydroxyl group of the Pitavastatin side chain without affecting other sensitive functionalities in the molecule. The choice of the oxidizing agent is critical to prevent over-oxidation or unwanted side reactions. A mild and selective oxidizing agent is preferred.

For this transformation, a common and effective method involves the use of a hypervalent iodine reagent, such as the Dess-Martin periodinane (DMP), or a manganese-based oxidant like manganese dioxide (MnO₂). These reagents are known for their mildness and high selectivity for oxidizing alcohols to ketones under neutral conditions, thus preserving the acid-labile groups and the stereocenter at C3.

The following workflow outlines the key steps in the synthesis:

Caption: Synthetic workflow for 5-Oxo Pitavastatin.

Detailed Experimental Protocol

This protocol describes the synthesis starting from Pitavastatin calcium salt.

Step 1: Preparation of Pitavastatin Ester

-

Rationale: The carboxylic acid group of Pitavastatin is often protected as an ester (e.g., methyl or ethyl ester) to improve solubility in organic solvents used for the oxidation reaction and to prevent potential side reactions.

-

Procedure:

-

Suspend Pitavastatin calcium in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture and extract the Pitavastatin ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Step 2: Selective Oxidation

-

Rationale: This is the key transformation step. Activated manganese dioxide is a mild and effective reagent for this purpose.

-

Procedure:

-

Dissolve the crude Pitavastatin ester in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Add an excess of activated manganese dioxide (MnO₂) to the solution (typically 5-10 equivalents).

-

Stir the suspension vigorously at room temperature. The reaction progress should be monitored by HPLC or TLC. The reaction is typically complete within 24-48 hours.

-

Step 3: Workup and Isolation

-

Rationale: To remove the oxidant and isolate the crude product.

-

Procedure:

-

Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Oxo Pitavastatin ester.

-

Step 4: Purification

-

Rationale: To obtain high-purity 5-Oxo Pitavastatin suitable for use as a reference standard.

-

Procedure:

-

Purify the crude product by column chromatography on silica gel. A gradient elution system, typically with a mixture of hexane and ethyl acetate, is effective for separating the desired product from any unreacted starting material and byproducts.

-

Collect the fractions containing the pure 5-Oxo Pitavastatin ester (identified by TLC) and concentrate them.

-

Step 5: (Optional) Hydrolysis to 5-Oxo Pitavastatin Free Acid

-

Rationale: If the free acid form is required as the final reference standard.

-

Procedure:

-

Dissolve the purified 5-Oxo Pitavastatin ester in a mixture of a suitable solvent (e.g., THF or methanol) and water.

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the 5-Oxo Pitavastatin free acid with an organic solvent.

-

Dry the organic layer and concentrate to yield the final product.

-

Characterization of 5-Oxo Pitavastatin

A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Oxo Pitavastatin. A multi-technique approach provides a self-validating system of analysis.

Caption: Analytical workflow for 5-Oxo Pitavastatin.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for determining the purity of 5-Oxo Pitavastatin.[] A validated, stability-indicating method is crucial to separate 5-Oxo Pitavastatin from the parent drug and other related impurities.[7]

Typical HPLC/UPLC Method Parameters:

| Parameter | Typical Value | Rationale |

| Column | C18 stationary phase (e.g., BEH C18) | Provides good retention and separation for statins and their impurities.[7] |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The gradient allows for the effective separation of compounds with a range of polarities.[8] |

| Flow Rate | 0.3 - 1.0 mL/min | Optimized for good resolution and reasonable run times.[7] |

| Detection | UV at 245 nm | Pitavastatin and its chromophoric impurities exhibit strong absorbance at this wavelength.[7][8] |

| Column Temp. | 25-40 °C | To ensure reproducible retention times. |

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for a reference standard.[9]

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) are well-suited for this purpose.

-

Expected Molecular Weight:

-

5-Oxo Pitavastatin (free acid): C₂₅H₂₂FNO₄, MW = 419.45 g/mol [4]

-

5-Oxo Pitavastatin Calcium Salt: C₅₀H₄₂CaF₂N₂O₈, MW = 876.97 g/mol []

-

The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of 5-Oxo Pitavastatin. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Key Expected NMR Spectral Features:

| Nucleus | Expected Chemical Shifts (δ) and Multiplicity | Structural Assignment |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline and fluorophenyl rings. A characteristic signal for the vinylic proton. The absence of the C5-H proton signal (which would be a multiplet in Pitavastatin) and the appearance of downfield shifted methylene protons adjacent to the new ketone. | Confirms the overall carbon skeleton and the presence of key functional groups. |

| ¹³C NMR | A signal in the region of δ 195-205 ppm. | Confirms the presence of the newly formed ketone carbonyl group. |

A comprehensive analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) can be performed for unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl and carboxylic acid) |

| ~1710-1730 | C=O stretch (ketone) |

| ~1690-1710 | C=O stretch (carboxylic acid) |

| ~1600-1650 | C=C stretch (aromatic and vinylic) |

The appearance of a strong absorption band for the ketone carbonyl group, in addition to the other expected functional groups, provides further evidence for the successful synthesis of 5-Oxo Pitavastatin.

Conclusion

The synthesis and characterization of 5-Oxo Pitavastatin are critical activities in the development and manufacturing of Pitavastatin. A well-controlled synthetic process, typically involving the selective oxidation of Pitavastatin, can yield a high-purity reference standard. The subsequent characterization using a combination of chromatographic and spectroscopic techniques provides a robust and self-validating system to confirm the identity, purity, and structure of this important impurity. The methodologies detailed in this guide offer a reliable framework for laboratories involved in the quality control and research of Pitavastatin.

References

-

BOC Sciences. Pitavastatin and Impurities.

-

Gomas, A., Ram, P., Srinivas, N., & Sriramulu, J. (2010). Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method. American Journal of Analytical Chemistry, 1, 83-90.

-

Damle, M. C., & Polawar, A. R. (2014). Stability indicating HPTLC method for the estimation of pitavastatin calcium in presence of acid induced degradation product. International Journal of ChemTech Research, 6(5), 2824-2833.

-

ResearchGate. Summary on forced degradation results.

-

BenchChem. (Z)-Pitavastatin Calcium Degradation Product Analysis.

-

Sriramchem. 5-Oxo Pitavastatin.

-

SynZeal. Pitavastatin 5-Oxo Impurity Calcium Salt.

-

Alentris Research Pvt. Ltd. Pitavastatin 5-Oxo Impurity.

-

LGC Standards. 5-Oxo Pitavastatin.

-

Chemicea. Comprehensive Guide to Pitavastatin Impurities: Ensuring Pharmaceutical Quality and Compliance.

-

Veeprho. 5-Oxo impurity of Pitavastatin.

-

BOC Sciences. CAS 2180095-22-9 Pitavastatin 5-Oxo Impurity Calcium Salt.

-

Google Patents. WO2012025939A1 - Pitavastatin calcium and process for its preparation.

Sources

- 1. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 2. Pitavastatin 5-Oxo Impurity Calcium Salt | SynZeal [synzeal.com]

- 3. Blog Details [chemicea.com]

- 4. 5-Oxo Pitavastatin - SRIRAMCHEM [sriramchem.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 7. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Oxo Pitavastatin | CAS 222306-15-2 | LGC Standards [lgcstandards.com]

Foreword: A Proactive Approach to Impurity Profiling

An In-Depth Technical Guide to the Physicochemical Properties of 5-Oxo Pitavastatin

In the landscape of pharmaceutical development, the principle of "know thy enemy" is paramount. Impurities, whether arising from synthesis, degradation, or metabolism, are not mere analytical inconveniences; they are critical determinants of a drug's safety, efficacy, and stability. 5-Oxo Pitavastatin, a key metabolite and degradation product of the HMG-CoA reductase inhibitor Pitavastatin, exemplifies this challenge.[1][2][3] Understanding its fundamental physicochemical properties is not an academic exercise but a foundational requirement for developing robust, stable, and compliant pharmaceutical products. This guide moves beyond a simple recitation of data, offering a causal, field-tested perspective on why these properties matter and how they are reliably characterized.

Chemical Identity and Structural Elucidation

The first step in controlling any chemical entity is to define it unambiguously. 5-Oxo Pitavastatin, also known as Pitavastatin Ketone Impurity, is structurally distinct from the parent drug due to the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side chain to a ketone.[4]

-

IUPAC Name: (3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic Acid[5][6][7]

This structural modification has profound implications for the molecule's polarity, hydrogen bonding potential, and ultimately, its chromatographic behavior and stability profile.

A simplified 2D representation of the 5-Oxo Pitavastatin molecule.

Core Physicochemical Data

A quantitative understanding of a molecule's properties is essential for anticipating its behavior during formulation, analysis, and storage. The data below, consolidated from various chemical suppliers and databases, provides a foundational profile.

| Property | Value | Significance in Drug Development |

| Appearance | White to Off-White Solid[1] | Impacts visual inspection of raw materials and final dosage forms. |

| Melting Point | 101-106°C[1] | Relevant for thermal analysis (DSC) and assessing solid-state stability. |

| Boiling Point | 655.1 ± 55.0 °C (Predicted)[1] | Theoretical value; thermal degradation would occur before boiling. |

| Density | 1.349 ± 0.06 g/cm³ (Predicted)[1] | Useful for powder flow and compaction studies during tablet manufacturing. |

| pKa | 4.18 ± 0.10 (Predicted)[1] | Governs the ionization state and thus solubility at different physiological pH values. |

| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO.[1][6] | Critical for selecting solvents for analytical method development and processing. |

Formation Pathways: A Tale of Degradation and Metabolism

5-Oxo Pitavastatin is not typically a process-related impurity from synthesis but is primarily classified as a degradation impurity.[2] Its formation is a critical indicator of the stability of the Pitavastatin drug substance and product.

Causality of Formation: The presence of a secondary alcohol on the Pitavastatin side chain makes it susceptible to oxidation. Forced degradation studies confirm that 5-Oxo Pitavastatin is a prominent degradant under specific stress conditions:

-

Oxidative Stress: Exposure to oxidizing agents (e.g., H₂O₂) readily converts the C5-hydroxyl group to a ketone.[]

-

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) can also lead to the formation of the 5-oxo impurity, among others.[]

This knowledge is not merely academic; it dictates the imperative to protect Pitavastatin from oxidative environments and incompatible alkaline excipients during formulation and storage.

Formation of 5-Oxo Pitavastatin under stress conditions.

Analytical Characterization: Protocols for Confident Identification

The reliable detection and quantification of 5-Oxo Pitavastatin are cornerstones of quality control for Pitavastatin. A multi-faceted analytical approach is required for unambiguous characterization, with each technique providing a unique and complementary piece of the puzzle.

Chromatographic Separation (Stability-Indicating HPLC/UPLC)

Expertise & Causality: The primary goal is to resolve 5-Oxo Pitavastatin from the parent Pitavastatin API and all other potential impurities. Due to the introduction of a polar ketone group, 5-Oxo Pitavastatin is more polar than its parent compound. Consequently, in a reversed-phase HPLC/UPLC method, it will typically have a shorter retention time.[3] A gradient elution is often necessary to achieve adequate separation of all related substances within a reasonable run time.

Self-Validating Protocol: Exemplary UPLC Method

This protocol is designed to be stability-indicating, as validated through forced degradation studies, ensuring that all degradants are separated from the main peak.[9]

-

Instrumentation: UPLC system with a photodiode array (PDA) detector.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent). The choice of a sub-2 µm particle column (UPLC) provides higher resolution and faster analysis times compared to traditional HPLC.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Detection Wavelength: 245 nm.[9]

-

Injection Volume: 2 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 10.0 70 12.0 90 13.0 90 13.1 30 | 15.0 | 30 |

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.

Workflow for the UPLC analysis of Pitavastatin impurities.

Spectroscopic Confirmation

While chromatography separates the components, spectroscopy provides the definitive structural identification. A comprehensive characterization data package for a 5-Oxo Pitavastatin reference standard is essential for validation.[10]

-

Mass Spectrometry (MS): Provides the molecular weight, serving as the primary confirmation of identity. The expected [M+H]⁺ ion would be at m/z 420.16.[7]

-

¹H-NMR Spectroscopy: Elucidates the proton environment. Key diagnostic signals would include the disappearance of the C5-methine proton signal (from Pitavastatin) and shifts in the adjacent methylene protons, confirming the presence of the ketone.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around 1650-1720 cm⁻¹, distinct from the functional groups present in the parent drug.[11]

Stability and Recommended Storage

Given that 5-Oxo Pitavastatin is a degradation product, understanding its own stability is less critical than understanding the conditions that form it. However, when handled as a reference standard, its integrity must be preserved.

-

Hygroscopicity: The molecule is noted to be hygroscopic.[1]

-

Storage Conditions: To prevent degradation and moisture absorption, the compound should be stored under controlled conditions. Supplier recommendations typically include storage at -20°C or between 2-8°C, under an inert atmosphere.[1][12]

Trustworthiness through Action: The rationale for these storage conditions is self-evident. Cold temperatures slow the kinetics of any potential degradation reactions, while storage under an inert atmosphere (like nitrogen or argon) and protection from moisture directly counteracts the known oxidative and hydrolytic degradation pathways.

Conclusion: Integrating Knowledge for Quality by Design

A thorough characterization of 5-Oxo Pitavastatin's physicochemical properties is a critical component of a Quality by Design (QbD) approach to Pitavastatin product development.[13] This knowledge enables scientists to:

-

Develop highly specific, stability-indicating analytical methods.

-

Design formulations that minimize the risk of degradation by avoiding incompatible excipients and oxidative stress.

-

Establish meaningful specifications and control strategies for the final drug product.

-

Ensure the long-term stability and safety of the medication.

By treating impurities like 5-Oxo Pitavastatin not as problems to be solved, but as chemical entities to be understood, we build a foundation of scientific integrity that underpins the entire drug development lifecycle.

References

-

Pitavastatin 5-Oxo Impurity Calcium Salt | SynZeal. [Link]

-

Pitavastatin (5S)-Oxo Impurity – Alentris Research Pvt. Ltd. [Link]

-

Pitavastatin 5-Oxo Acid and 5-Oxo Pitavastatin Acid Manufacturer in Mumbai - Allmpus. [Link]

-

Pitavastatin Acid-impurities - Pharmaffiliates. [Link]

-

Pitavastatin 5-Oxo Acid (Ca Salt) - Veeprho. [Link]

-

Pitavastatin 5-Oxo Impurity - Alentris Research Pvt. Ltd. [Link]

-

Pitavastatin 5-Oxo Acid | 222306-15-2 - SynThink Research Chemicals. [Link]

-

Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - Scirp.org. [Link]

-

Preparation and characterization of Pitavastatin solid dispersions - RJPT. [Link]

-

Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. [Link]

-

ANALYTICAL QUALITY BY DESIGN APPROACH IN RP-HPLC METHOD DEVELOPMENT FOR THE ASSAY OF PITAVASTATIN IN TABLET DOSAGE FORM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

Sources

- 1. 5-Oxo Pitavastatin | 222306-15-2 [chemicalbook.com]

- 2. Blog Details [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. Pitavastatin 5-Oxo Impurity Calcium Salt | SynZeal [synzeal.com]

- 5. scbt.com [scbt.com]

- 6. allmpus.com [allmpus.com]

- 7. 5-Oxo Pitavastatin | CAS 222306-15-2 | LGC Standards [lgcstandards.com]

- 9. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. rjptonline.org [rjptonline.org]

- 12. clearsynth.com [clearsynth.com]

- 13. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to the In-Silico Prediction of 5-Oxo Pitavastatin Toxicity

Abstract

The imperative to de-risk drug candidates early in the development pipeline has catalyzed the adoption of sophisticated in-silico toxicological models. This guide provides a comprehensive, technically-grounded framework for the predictive toxicity assessment of 5-Oxo Pitavastatin, a metabolite of the HMG-CoA reductase inhibitor, Pitavastatin. We traverse a multi-modal computational strategy, beginning with foundational physicochemical and structural alert analyses, progressing to quantitative structure-activity relationship (QSAR) modeling, and culminating in mechanistic insights from molecular docking and systems toxicology. This document is designed for researchers, toxicologists, and drug development professionals, offering not only a strategic workflow but also the causal scientific reasoning behind each methodological choice. By integrating data from disparate computational approaches, we aim to construct a robust, weight-of-evidence-based hypothesis of the potential toxicological profile of 5-Oxo Pitavastatin, underscoring the power of predictive toxicology in modern pharmacology.

Introduction: The Metabolite Question in Drug Safety

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is prescribed for the management of hypercholesterolemia.[1][2] Like all xenobiotics, it undergoes metabolism, primarily through glucuronidation via UGT1A3 and UGT2B7, with minimal involvement of the cytochrome P450 system.[1][3] One of its metabolites is 5-Oxo Pitavastatin.[4] The safety profile of a parent drug is not always predictive of its metabolites, which can possess unique pharmacological or toxicological activities. Therefore, characterizing the potential toxicity of significant metabolites is a critical aspect of preclinical safety assessment.

In-silico toxicology offers a rapid, cost-effective, and ethically sound alternative to traditional animal testing for preliminary safety evaluation.[5] These computational methods leverage vast datasets of chemical structures and their associated toxicological endpoints to build predictive models.[6] This guide delineates a systematic in-silico workflow to evaluate the potential toxicity of 5-Oxo Pitavastatin, providing a framework that is both scientifically rigorous and practically applicable.

Foundational Analysis: Building the Molecular Profile

Before engaging complex predictive models, a foundational analysis of the molecule's intrinsic properties provides essential context. The genesis of many toxicological events can be traced back to fundamental physicochemical properties and the presence of reactive structural motifs.[7][8]

Physicochemical Property Profiling

A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is heavily influenced by its physicochemical characteristics.[9][10] Properties such as lipophilicity (logP), solubility, and molecular weight can indicate a predisposition for adverse outcomes.[11] For instance, high lipophilicity has been associated with increased promiscuity in binding to off-targets and a higher probability of adverse in-vivo findings.[7][10]

Protocol: Physicochemical Property Calculation

-

Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for 5-Oxo Pitavastatin.

-

Utilize Web-Based Calculators: Employ freely accessible and validated web servers such as pkCSM or SwissADME.[12]

-

Input SMILES: Submit the SMILES string to the server.

-

Analyze Output: Collate the predicted values for key physicochemical descriptors.

Table 1: Predicted Physicochemical Properties of 5-Oxo Pitavastatin

| Property | Predicted Value | Implication for Toxicity |

|---|---|---|

| Molecular Weight | ~419.44 g/mol [13] | Compliant with most drug-likeness rules. |

| cLogP (Lipophilicity) | (Value to be predicted) | Higher values may correlate with increased toxicity risk.[11] |

| Water Solubility (LogS) | (Value to be predicted) | Poor solubility can affect bioavailability and testability. |

| H-Bond Donors/Acceptors | (Values to be predicted) | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | (Value to be predicted) | Influences membrane permeability and BBB penetration. |

Note: The table will be populated with data from computational tools.

Structural Alert Analysis

Structural alerts, or toxicophores, are specific molecular substructures known to be associated with toxicity. These fragments may be chemically reactive, capable of forming covalent bonds with macromolecules like DNA or proteins, leading to mutagenicity or organ toxicity.[7]

Protocol: Identifying Structural Alerts

-

Select a Tool: Use a platform that incorporates a structural alert database, such as the OECD QSAR Toolbox or ProTox-II.[14]

-

Input Structure: Provide the structure of 5-Oxo Pitavastatin.

-

Run Analysis: Execute the structural alert/toxicophore screening module.

-

Review Alerts: Examine any identified alerts and the associated toxicological endpoints (e.g., Ames mutagenicity, carcinogenicity).

The presence of a structural alert does not definitively confirm toxicity but serves as a red flag that warrants further investigation, forming a key piece of the weight-of-evidence assessment.

Predictive Modeling: A Multi-Endpoint Approach

With a foundational profile established, the next phase involves using validated (Q)SAR models to predict specific toxicological endpoints. The principle of (Q)SAR lies in the hypothesis that the structure of a molecule contains the features that determine its biological and toxicological activities. It is crucial to use multiple, mechanistically distinct models to increase the robustness of the prediction.[15]

Caption: A generalized workflow for in-silico toxicity assessment of a drug metabolite.

Hepatotoxicity

Drug-induced liver injury (DILI) is a leading cause of drug withdrawal from the market.[16][17] In-silico DILI models are challenging to build due to the multiple, complex mechanisms involved.[18][19] However, many models exist that are trained on large datasets of compounds with known hepatotoxic effects.

Protocol: Hepatotoxicity Prediction using ProTox-II

-

Navigate to ProTox-II: Access the ProTox-II web server, a tool that provides predictions for various toxicity endpoints, including hepatotoxicity.[14][20]

-

Input Molecule: Draw the 2D structure of 5-Oxo Pitavastatin or input its SMILES string.

-

Initiate Prediction: Start the calculation for all implemented toxicological endpoints.

-

Interpret Results: Analyze the hepatotoxicity prediction, which is typically provided as a probability score and a classification (e.g., Active/Inactive). The model's accuracy and the applicability domain should be considered when interpreting the result.

Cardiotoxicity

A primary concern for cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening arrhythmias.[21][22] Both ligand-based and structure-based in-silico models are widely used to predict hERG channel inhibition.[23][24]

Protocol: hERG Blockade Prediction

-

Select a Model: Utilize a validated hERG prediction server (e.g., Pred-hERG).

-

Submit Compound: Input the molecular structure of 5-Oxo Pitavastatin.

-

Analyze Prediction: The output will typically classify the compound as a blocker or non-blocker, often with an associated probability or confidence score.

-

Causality Check (Molecular Docking): To understand the potential mechanism, molecular docking can be performed using a cryo-EM or homology model of the hERG channel.[22] This structure-based approach can reveal key binding interactions within the channel's central cavity that are common for known hERG blockers.[23]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic material.[25] The bacterial reverse mutation assay (Ames test) is a standard for assessing mutagenic potential. Many in-silico models have been developed to predict the outcome of the Ames test, often with high accuracy.[26] The ICH M7 guideline accepts the use of two complementary (Q)SAR models (one expert rule-based and one statistical) as a primary assessment for mutagenic impurities.[15]

Protocol: Mutagenicity Prediction

-

Utilize Consensus Modeling: Employ at least two different in-silico platforms (e.g., one statistical, like ProTox-II, and one expert rule-based, if available) to predict Ames mutagenicity.[15][27]

-

Input Structure: Submit the 5-Oxo Pitavastatin structure to each model.

-

Synthesize Results:

-

Negative in both: The compound is likely non-mutagenic.

-

Positive in both: High confidence of mutagenicity.

-

Conflicting results: Requires expert review and potentially further in-vitro testing.

-

Mechanistic Insights: Beyond (Q)SAR

While (Q)SAR provides valuable predictions, understanding the "why" requires deeper mechanistic investigation. Molecular docking and systems toxicology approaches can provide hypotheses about the molecular initiating events and adverse outcome pathways.

Molecular Docking for Off-Target Interactions

Toxicity can arise from a compound binding to unintended protein targets ("off-targets"). Molecular docking simulates the binding of a small molecule to the 3D structure of a protein, predicting its binding affinity and conformation.[5]

Protocol: Off-Target Docking Screen

-

Define Target Panel: Select a panel of proteins known to be involved in toxicity (e.g., nuclear receptors like PXR, ion channels, key metabolic enzymes).

-

Prepare Structures: Obtain high-quality 3D structures of 5-Oxo Pitavastatin (ligand) and the target proteins (receptors).

-

Perform Docking: Use validated docking software (e.g., AutoDock, GOLD) to screen the metabolite against the target panel.[21]

-

Analyze Docking Scores: Prioritize targets with high predicted binding affinities (low docking scores) for further investigation. The binding pose should be visually inspected for plausible interactions.

Caption: A simplified Adverse Outcome Pathway for hERG channel blockade leading to cardiotoxicity.

Systems Toxicology

Systems toxicology integrates computational data to model the perturbations of biological pathways.[18][28] If docking or (Q)SAR models predict an interaction (e.g., with a nuclear receptor involved in liver function), systems toxicology tools can help map the potential downstream consequences on gene expression and cellular function, providing a more holistic view of potential DILI mechanisms.[29]

Data Integration and Weight-of-Evidence Assessment

No single in-silico model is definitive. The core of a robust predictive toxicology assessment lies in the expert integration of all generated data into a weight-of-evidence framework.

Table 2: Summary of In-Silico Toxicity Predictions for 5-Oxo Pitavastatin

| Endpoint | Prediction Method | Result | Confidence | Mechanistic Plausibility |

|---|---|---|---|---|

| Hepatotoxicity | QSAR (ProTox-II) | (Active/Inactive) | (e.g., 75%) | (Based on structural alerts, off-target hits) |

| Cardiotoxicity | QSAR (Pred-hERG) | (Blocker/Non-blocker) | (e.g., 80%) | (Docking score, key interactions with F656, Y652) |

| Genotoxicity | Consensus QSAR | (Mutagenic/Non-mutagenic) | (High/Low) | (Presence/Absence of DNA-reactive alerts) |

| Off-Target Hits | Molecular Docking | (List of top hits) | (Docking Score) | (Biological role of the target) |

This summary table allows for a holistic view of the potential risks. For example, a prediction of "Active" for hepatotoxicity is strengthened if the molecule also contains a known hepatotoxic structural alert and is predicted to bind to a nuclear receptor implicated in DILI.

Conclusion and Forward Look

This guide has outlined a comprehensive, multi-pronged in-silico strategy for assessing the toxicological profile of 5-Oxo Pitavastatin. By systematically evaluating physicochemical properties, structural alerts, specific toxicity endpoints via (Q)SAR, and potential mechanisms through docking and systems-level analysis, we can construct a data-driven hypothesis of the metabolite's safety profile.

It is paramount to recognize that in-silico predictions are not a substitute for experimental validation but are powerful tools for hypothesis generation, candidate prioritization, and the design of focused, resource-efficient in-vitro and in-vivo studies. The framework presented here exemplifies a modern approach to toxicology, embracing computational methods to make faster, more informed decisions in the critical early stages of drug development. The ultimate goal is to build safer medicines by understanding and mitigating potential risks before they reach the clinic.

References

-

Title: Identification of New Toxicity Mechanisms in Drug-Induced Liver Injury through Systems Pharmacology Source: MDPI URL: [Link]

-

Title: Physicochemical drug properties associated with in vivo toxicological outcomes: a review Source: PubMed URL: [Link]

-

Title: Pitavastatin Source: NCBI Bookshelf URL: [Link]

-

Title: Quantitative Systems Toxicology Approaches to Understand and Predict Drug-Induced Liver Injury Source: PubMed URL: [Link]

-

Title: Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective Source: PubMed Central URL: [Link]

-

Title: Physicochemical drug properties associated with in vivo toxicological outcomes: A review Source: ResearchGate URL: [Link]

-

Title: Predicting Drug-Induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches Source: ACS Publications URL: [Link]

-

Title: Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: ACS Publications URL: [Link]

-

Title: Pharmacology of Pitavastatin (Zypitamag) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]

-

Title: Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: Europe PMC URL: [Link]

-

Title: Development of QSAR models for prediction of hepatotoxicity using post-market data from FDA's AERS database Source: Morressier URL: [Link]

-

Title: Pitavastatin: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

-

Title: Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects Source: Qeios URL: [Link]

-

Title: Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches Source: PubMed Central URL: [Link]

-

Title: In silico prediction of chemical genotoxicity using machine learning methods and structural alerts Source: PubMed Central URL: [Link]

-

Title: Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: PubMed Central URL: [Link]

-

Title: In Silico Mutagenicity and Toxicology Predictions Source: PozeSCAF URL: [Link]

-

Title: Computational models for predicting liver toxicity in the deep learning era Source: Frontiers URL: [Link]

-

Title: The System of Self-Consistent Models: QSAR Analysis of Drug-Induced Liver Toxicity Source: MDPI URL: [Link]

-

Title: What is the mechanism of Pitavastatin Calcium? Source: Patsnap Synapse URL: [Link]

-

Title: Development and application of consensus in silico models for advancing high-throughput toxicological predictions Source: Frontiers URL: [Link]

-

Title: physicochemical property of drug molecules with respect to drug actions Source: JBINO URL: [Link]

-

Title: Full article: Physicochemical drug properties associated with in vivo toxicological outcomes: a review Source: Taylor & Francis Online URL: [Link]

-

Title: Potential toxicity predictions using ProTox-II and pkCSM servers for best ligands. Source: ResearchGate URL: [Link]

-

Title: Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Source: PubMed URL: [Link]

-

Title: In silico prediction of genotoxicity Source: ResearchGate URL: [Link]

-

Title: In silico the Ames Mutagenicity Predictive Model of Environment Source: National Library of Medicine URL: [Link]

-

Title: ProTox-II: a webserver for the prediction of toxicity of chemicals Source: PubMed URL: [Link]

-

Title: ProTox-II: a webserver for the prediction of toxicity of chemicals Source: PubMed Central URL: [Link]

-

Title: In silico methods to predict drug toxicity Source: PubMed URL: [Link]

-

Title: In Silico Methods for Predicting Drug Toxicity Source: ResearchGate URL: [Link]

-

Title: Identification of New Toxicity Mechanisms in Drug-Induced Liver Injury through Systems Pharmacology Source: PubMed URL: [Link]

-

Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: ACS Publications URL: [Link]

Sources

- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. drugs.com [drugs.com]

- 4. 5-Oxo Pitavastatin | 222306-15-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. In silico methods to predict drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical drug properties associated with in vivo toxicological outcomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jbino.com [jbino.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scbt.com [scbt.com]

- 14. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pozescaf.com [pozescaf.com]

- 16. Development of QSAR models for prediction of hepatotoxicity using post-market data from FDA's AERS database [morressier.com]

- 17. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 27. Frontiers | Development and application of consensus in silico models for advancing high-throughput toxicological predictions [frontiersin.org]

- 28. Quantitative Systems Toxicology Approaches to Understand and Predict Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Identification of New Toxicity Mechanisms in Drug-Induced Liver Injury through Systems Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Oxo Pitavastatin in Pitavastatin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin, a potent inhibitor of HMG-CoA reductase, is an effective lipid-lowering agent. While its primary metabolic pathway involves glucuronidation to the inactive pitavastatin lactone, the characterization of other minor metabolites and degradation products is crucial for a comprehensive understanding of its pharmacology and for ensuring drug product quality. This technical guide provides an in-depth exploration of 5-oxo pitavastatin, a known impurity and degradation product. We will delve into its formation, its role in the broader context of pitavastatin's metabolic profile, and its significance in analytical and quality control settings.

Introduction to Pitavastatin Metabolism

Pitavastatin is a synthetic statin characterized by its potent cholesterol-lowering effects.[1] Unlike many other statins, it undergoes limited metabolism by the cytochrome P450 (CYP) enzyme system.[2] The primary metabolic route is glucuronidation, a phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), mainly UGT1A1, UGT1A3, and UGT2B7.[3][4] This process leads to the formation of pitavastatin lactone, the major, inactive metabolite of pitavastatin.[3] The minimal involvement of CYP enzymes, particularly CYP3A4, reduces the potential for drug-drug interactions.[2][5] While CYP2C9 and CYP2C8 play a minor role, their contribution to the overall metabolism of pitavastatin is not significant.[3][4]

5-Oxo Pitavastatin: An Impurity of Significance

Contrary to being a conventional metabolite, 5-oxo pitavastatin is primarily recognized as a degradation impurity of pitavastatin.[6] Its formation is typically associated with oxidative stress conditions that can occur during the manufacturing process or storage of the drug substance or product.[6] As such, its presence and quantification are critical parameters in the quality control and stability testing of pitavastatin formulations.[6][7]

Chemical Structure and Formation

5-Oxo pitavastatin, also known by its chemical name (3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic Acid, is structurally similar to the parent drug, with the key difference being the oxidation of the hydroxyl group at the 5-position of the heptenoic acid side chain to a ketone group.[8][9]

The formation of this impurity is a result of oxidative degradation.[6] Understanding the conditions that promote its formation is essential for developing stable formulations and appropriate storage conditions.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 5-oxo pitavastatin are paramount for ensuring the quality and safety of pitavastatin products. Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) being the most common.[10][11]

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of pitavastatin and its impurities, including 5-oxo pitavastatin, would involve the following:

-

Column: A C18 reversed-phase column is commonly used.[10]

-

Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

-

Detection: UV detection at a specific wavelength, typically around 245 nm, is used for quantification.[12]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity. A validated stability-indicating UPLC method can effectively separate pitavastatin from its degradation products, including 5-oxo pitavastatin.[11]

Method Validation

Any analytical method used for the quantification of impurities must be rigorously validated according to the guidelines of the International Council for Harmonisation (ICH). This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results.[10]

The Role in Stability and Quality Control